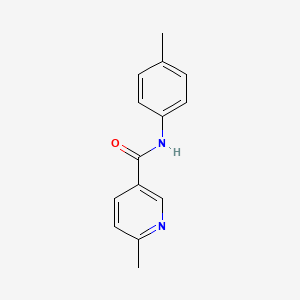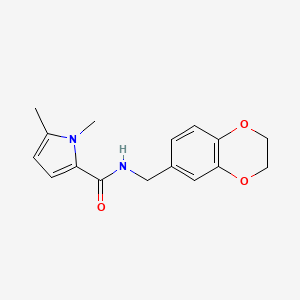
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of novel drugs. This compound is known for its unique chemical properties that make it suitable for various research applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that this compound targets specific enzymes and receptors in the body, which play a crucial role in the development and progression of various diseases. By inhibiting these enzymes and receptors, 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide can potentially prevent the growth and spread of cancer cells, reduce inflammation, and improve neurological function.
Biochemical and Physiological Effects
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function. Additionally, 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide has been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its unique chemical properties, which make it suitable for various research applications. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for drug development. However, one of the limitations of using 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to determine its efficacy in clinical trials.
Future Directions
There are several future directions for the research and development of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide. One direction is to further investigate its mechanism of action to determine its efficacy in clinical trials. Additionally, researchers can explore the potential use of this compound in the development of drugs for other diseases such as autoimmune disorders and infectious diseases. Furthermore, researchers can investigate the potential use of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide in combination with other drugs to enhance its efficacy and reduce side effects.
Synthesis Methods
The synthesis of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide involves the reaction of 4-chloro-2-fluoroaniline and 2-acetylpyrrole in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in the development of drugs for various diseases such as cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies, and further research is being conducted to determine its efficacy in clinical trials.
properties
IUPAC Name |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-4-9(14)2-3-10(7)16-12(17)11-5-8(13)6-15-11/h2-6,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXUWIASSHKRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)
![Ethyl 4-[[1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7537864.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)

![N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)

![N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperidin-1-yl)methanone](/img/structure/B7537892.png)
![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)
![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)

![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)